molecular formula C13H18O2 B14250970 5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one CAS No. 370089-03-5

5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one

Katalognummer: B14250970
CAS-Nummer: 370089-03-5
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: ZWIWPNWINRDVOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Bicyclo[221]hept-5-en-2-yl)ethyl]oxolan-2-one is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include functional group transformations and ring-closing reactions to form the oxolan-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hept-2-en-5-one: Shares the bicyclic structure but lacks the oxolan-2-one ring.

    5-(Triethoxysilyl)-2-norbornene: Similar bicyclic structure with different functional groups.

Uniqueness

5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one is unique due to its combination of the bicyclic structure and the oxolan-2-one ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

370089-03-5

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

5-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl]oxolan-2-one

InChI

InChI=1S/C13H18O2/c14-13-6-5-12(15-13)4-3-11-8-9-1-2-10(11)7-9/h1-2,9-12H,3-8H2

InChI-Schlüssel

ZWIWPNWINRDVOW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)OC1CCC2CC3CC2C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.